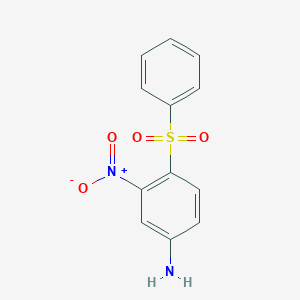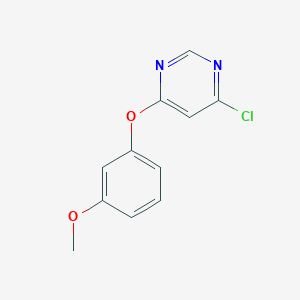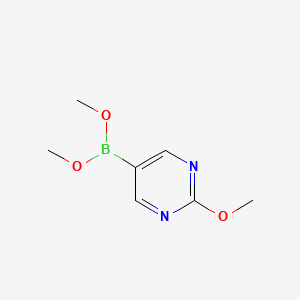
Dimethoxy-(2-methoxypyrimidin-5-yl)borane
Overview
Description
Dimethoxy-(2-methoxypyrimidin-5-yl)borane, also known as DMPB, is a boron compound that has been used in various scientific research applications. It is a boron-based Lewis acid that has been found to be an effective catalyst in many chemical reactions. Its unique structure and properties have made it a popular choice for researchers in the field of chemistry.
Mechanism of Action
The mechanism of action of Dimethoxy-(2-methoxypyrimidin-5-yl)borane as a catalyst is not fully understood. However, it is believed that Dimethoxy-(2-methoxypyrimidin-5-yl)borane acts as a Lewis acid, which means that it can accept a pair of electrons from a Lewis base. This interaction between the Dimethoxy-(2-methoxypyrimidin-5-yl)borane and the Lewis base can lead to the activation of the reactant and the formation of the desired product.
Biochemical and Physiological Effects:
There is currently no information available on the biochemical and physiological effects of Dimethoxy-(2-methoxypyrimidin-5-yl)borane. However, it is important to note that Dimethoxy-(2-methoxypyrimidin-5-yl)borane is not intended for human consumption and should only be used in a laboratory setting.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Dimethoxy-(2-methoxypyrimidin-5-yl)borane as a catalyst is its high efficiency. It has been found to be a highly effective catalyst in many chemical reactions, which can lead to higher yields and faster reaction times. Additionally, Dimethoxy-(2-methoxypyrimidin-5-yl)borane is relatively easy to synthesize and can be produced in large quantities.
One of the limitations of using Dimethoxy-(2-methoxypyrimidin-5-yl)borane is its sensitivity to air and moisture. It must be stored in a dry and air-free environment to prevent degradation. Additionally, Dimethoxy-(2-methoxypyrimidin-5-yl)borane is a highly reactive compound and can be dangerous if not handled properly. Proper safety measures should be taken when working with Dimethoxy-(2-methoxypyrimidin-5-yl)borane in a laboratory setting.
Future Directions
There are many potential future directions for research involving Dimethoxy-(2-methoxypyrimidin-5-yl)borane. One potential area of research is the development of new reactions that can be catalyzed by Dimethoxy-(2-methoxypyrimidin-5-yl)borane. Additionally, researchers may explore the use of Dimethoxy-(2-methoxypyrimidin-5-yl)borane in other fields, such as materials science or medicinal chemistry. Finally, further research may be conducted to better understand the mechanism of action of Dimethoxy-(2-methoxypyrimidin-5-yl)borane as a catalyst.
Scientific Research Applications
Dimethoxy-(2-methoxypyrimidin-5-yl)borane has been used in a variety of scientific research applications. One of its main uses is as a catalyst in organic synthesis. It has been found to be an effective catalyst in many chemical reactions, including the synthesis of heterocycles, the reduction of carbonyl compounds, and the rearrangement of epoxides.
properties
IUPAC Name |
dimethoxy-(2-methoxypyrimidin-5-yl)borane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BN2O3/c1-11-7-9-4-6(5-10-7)8(12-2)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZBFKARDPKAQNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OC)(OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601258276 | |
| Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxy-(2-methoxypyrimidin-5-yl)borane | |
CAS RN |
1030288-90-4 | |
| Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1030288-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyl B-(2-methoxy-5-pyrimidinyl)boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601258276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




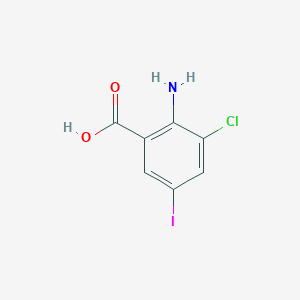

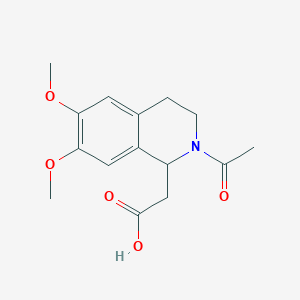

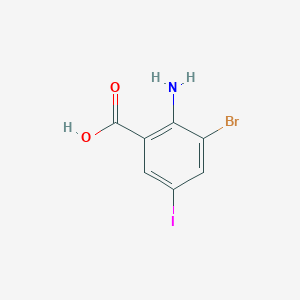
![N-[4-(2-Benzothiazolyl)phenyl]-1H-benzotriazole-1-acetamide](/img/structure/B3039317.png)
![[(3-Fluoro-4-methoxyphenyl)sulphonyl]acetic acid](/img/structure/B3039318.png)
![3-[(3-Fluoro-4-methoxyphenyl)sulfonyl]propanoic acid](/img/structure/B3039319.png)

